2-Propanol, 1-(cyclohexylamino)-3-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-(cyclohexylamino)-3-(phenylmethoxy)- is a chemical compound with a complex structure that includes a cyclohexylamino group and a phenylmethoxy group attached to a 2-propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(cyclohexylamino)-3-(phenylmethoxy)- typically involves the reaction of cyclohexylamine with an appropriate epoxide or halohydrin, followed by the introduction of the phenylmethoxy group. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-(cyclohexylamino)-3-(phenylmethoxy)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylmethoxy or cyclohexylamino groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products depending on the nucleophile used.
Scientific Research Applications
2-Propanol, 1-(cyclohexylamino)-3-(phenylmethoxy)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-(cyclohexylamino)-3-(phenylmethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylamino group may interact with active sites on enzymes, while the phenylmethoxy group can influence binding affinity and specificity. These interactions can modulate biochemical pathways and result in various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(cyclohexylamino)-2-propanol: Similar structure but lacks the phenylmethoxy group.
1-Cyclohexylamino-2-Propanol Hydrochloride: A hydrochloride salt form with similar properties.
Cyclohexylamine: A simpler amine without the propanol backbone or phenylmethoxy group.
Uniqueness
2-Propanol, 1-(cyclohexylamino)-3-(phenylmethoxy)- is unique due to the presence of both cyclohexylamino and phenylmethoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.
Properties
CAS No. |
63474-10-2 |
---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
1-(cyclohexylamino)-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C16H25NO2/c18-16(11-17-15-9-5-2-6-10-15)13-19-12-14-7-3-1-4-8-14/h1,3-4,7-8,15-18H,2,5-6,9-13H2 |
InChI Key |
LCCMCZUJHRNSJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC(COCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.